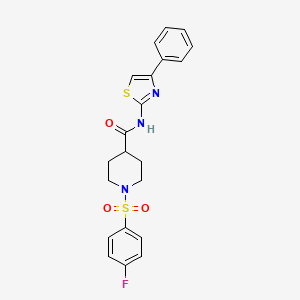

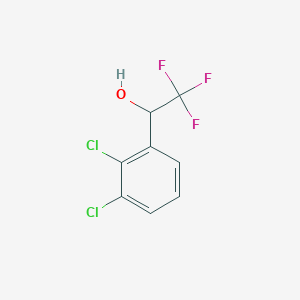

![molecular formula C15H16Cl2N2O3S2 B3012532 (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 879920-70-4](/img/structure/B3012532.png)

(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a thieno[3,4-d]thiazole core, which is a type of heterocyclic compound . Heterocycles are widely used in organic synthesis and medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as thiazolo[5,4-d]thiazoles, have been synthesized using various methods . For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in 2-propanol .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Thiazolo[5,4-d]thiazoles, for example, are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on its functional groups. For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in 2-propanol .Scientific Research Applications

Electrophile and Nucleophile Synthesis

A study explored the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene using alpha-nitro ketone intermediates as electrophiles and nucleophiles. The Z-isomer formation was achieved through an intramolecular attack by a thiol substituent, indicating potential applications in probing nicotinic receptor interactions in Drosophila and possibly other biological systems (Zhang, Tomizawa, & Casida, 2004).

Ylidene Derivative Synthesis

Another study focused on synthesizing novel ylidene derivatives of methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocines, revealing the formation of Z- and E-isomers and confirming structures through NMR spectroscopy and X-ray analysis. This research opens avenues in developing new compounds with potential applications in materials science and molecular engineering (Kulakov et al., 2016).

Complex Compound Interactions

Research on the interaction of trithiazyl trichloride with a conjugated diene to produce various heterocyclic compounds demonstrates the versatility of these reactions in synthesizing complex structures, which could have implications in materials science and synthetic chemistry (Rees & Yue, 1998).

Protective Group Utilization

The use of the 3,4-dimethoxybenzyl group as a protective group for 1,2-thiazetidine 1,1-dioxides showcases the strategic manipulation of chemical structures to facilitate further synthetic steps, a technique widely applicable in organic synthesis and drug development (Grunder-Klotz & Ehrhardt, 1991).

Future Directions

properties

IUPAC Name |

N-[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3S2/c1-8(2)14(20)18-15-19(10-5-3-4-9(16)13(10)17)11-6-24(21,22)7-12(11)23-15/h3-5,8,11-12H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQBCRAHCFNUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

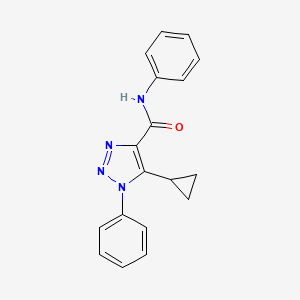

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

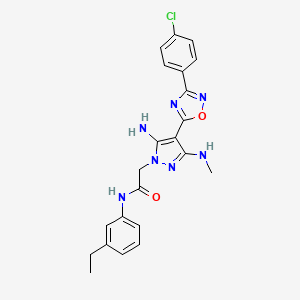

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

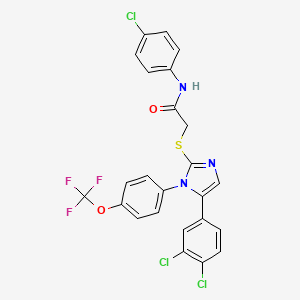

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)

![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)